molecular formula C16H16N2O2 B12451676 1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone

1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone

Cat. No.: B12451676
M. Wt: 268.31 g/mol
InChI Key: IJCUGVLXFDXCRP-UHFFFAOYSA-N
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Description

1-{4-[(E)-(5-Ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone is an azo compound characterized by an ethanone group linked to a phenyl ring via an azo (–N=N–) bridge. The diazenyl group is substituted with a 5-ethyl-2-hydroxyphenyl moiety, which introduces steric and electronic effects critical to its chemical and biological behavior. This compound is synthesized through diazonium salt coupling reactions, where 4-aminoacetophenone is diazotized and coupled with phenolic derivatives under controlled acidic conditions . Azo compounds like this are widely studied for applications in dyes, sensors, and bioactive molecules due to their tunable electronic properties and redox activity .

Preparation Methods

The synthesis of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone typically involves the following steps:

    Diazotization Reaction: The process begins with the diazotization of an aromatic amine. For this compound, 5-ethyl-2-hydroxyaniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-acetylphenol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction.

Industrial production methods for this compound would involve scaling up these reactions, ensuring proper temperature control, and using continuous flow reactors to maintain consistent product quality and yield.

Chemical Reactions Analysis

1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the ethanone group, converting it into a carboxylic acid.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen in the presence of a palladium catalyst (Pd/C). This reaction converts the azo group into the corresponding amine.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions. For example, it can be acetylated using acetic anhydride (CH3CO)2O in the presence of a base like pyridine to form an ester.

The major products formed from these reactions include carboxylic acids, amines, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone has several scientific research applications:

    Chemistry: The compound is used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for use in textile and ink industries.

    Biology: Azo compounds, including this one, are studied for their potential use in biological staining and as probes in biochemical assays.

    Medicine: Research is ongoing to explore the potential of azo compounds in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: The compound is used in the production of colored polymers and plastics, where its stability and color properties are highly valued.

Mechanism of Action

The mechanism of action of 1-{4-[(1E)-2-(5-ethyl-2-hydroxyphenyl)diazen-1-yl]phenyl}ethanone involves its interaction with various molecular targets:

    Azo Group: The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines. These amines can interact with cellular components, potentially leading to biological effects.

    Hydroxy Group: The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

The exact pathways and molecular targets involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the diazenyl and phenyl groups significantly influence physical properties such as melting points, solubility, and crystallinity. A comparison of key compounds is provided in Table 1.

Table 1: Physical and Structural Properties of Selected Azo-Ethanone Compounds

Compound Name Substituents Melting Point (°C) Key Structural Features
Target Compound 5-Ethyl-2-hydroxyphenyl Not reported Ethyl group introduces steric hindrance; hydroxyl enables H-bonding
(E)-1-(4-((4-Hydroxyphenyl)diazenyl)phenyl)ethanone (A1) 4-Hydroxyphenyl 162–164 Planar structure; hydroxyl enhances polarity
(E)-1-(4-((4-Hydroxy-2-methylphenyl)diazenyl)phenyl)ethanone (A3) 4-Hydroxy-2-methylphenyl 194–196 Methyl group increases crystallinity and melting point
(E)-1-(4-((4-(Phenylamino)phenyl)diazenyl)phenyl)ethanone (DPA) 4-(Phenylamino)phenyl Not reported Amino group improves electrochemical activity
APEHQ Ligand 8-Hydroxyquinolinyl Not reported Quinoline moiety enables metal coordination
  • Melting Points : Methyl-substituted A3 exhibits a higher melting point (194–196°C) than A1 (162–164°C), suggesting that alkyl groups enhance intermolecular packing .
  • Crystallinity : Bulky substituents like ethyl in the target compound may reduce planarity, affecting crystal packing compared to smaller groups (e.g., methyl or hydroxyl) .

Coordination with Metal Ions

  • The hydroxyl group in the target compound facilitates coordination with transition metals (e.g., Cu²⁺, Co²⁺), forming complexes with enhanced biological and catalytic activity. Similar compounds like APEHQ form stable metal complexes with antifungal properties .
  • Methoxy or amino substituents (e.g., in DPA) improve redox activity, making them suitable for electrochemical sensors .

Spectroscopic and Computational Studies

  • IR Spectroscopy : Hydroxyl groups in the target compound and A1 show broad O–H stretches near 3200–3400 cm⁻¹, while carbonyl (C=O) peaks appear at ~1680 cm⁻¹ .
  • NMR : Methyl and ethyl substituents generate distinct signals in ¹H NMR (e.g., methyl at δ 2.1–2.5 ppm; ethyl at δ 1.2–1.5 ppm) .
  • DFT Studies : Methoxy-substituted analogs (e.g., from Jarad et al.) reveal reduced HOMO-LUMO gaps, correlating with enhanced dyeing performance and reactivity .

Biological Activity

1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone, also known by its CAS number, has garnered attention due to its unique structure and potential biological activities. This compound features a diazenyl group attached to a phenyl ring and an ethanone moiety, which contributes to its distinctive chemical properties and biological interactions.

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.31 g/mol
  • Appearance : Yellow crystalline solid, indicative of the azo functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 3-tert-butyl-2-hydroxy-benzaldehyde with 1-(4-aminophenyl)ethanone O-ethyl-oxime under controlled conditions. The general steps include:

  • Dissolving the aldehyde in ethanol.
  • Adding the amine derivative and stirring at elevated temperatures.
  • Cooling and filtering to obtain the product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi.

Case Studies

  • Antioxidant Properties : In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The results indicated that it exhibited significant inhibition zones compared to standard antibiotics.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureKey Features
3-bromo-5-tert-butyl-2-hydroxyphenyl diazenylStructureExhibits strong antimicrobial properties
4-aminoazobenzeneStructureKnown for its use in dye applications
5-methylthiazole derivativeStructureDisplays anti-inflammatory activity

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the diazenyl group plays a crucial role in mediating interactions with cellular targets, potentially influencing pathways related to oxidative stress and microbial resistance.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-[4-[(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C16H16N2O2/c1-3-12-4-9-16(20)15(10-12)18-17-14-7-5-13(6-8-14)11(2)19/h4-10,20H,3H2,1-2H3

InChI Key

IJCUGVLXFDXCRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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